molecular formula C14H19BrO B13633920 1-(Benzyloxy)-2-bromocycloheptane CAS No. 90054-73-2

1-(Benzyloxy)-2-bromocycloheptane

Cat. No.: B13633920
CAS No.: 90054-73-2
M. Wt: 283.20 g/mol
InChI Key: XBIDOOKMPYSZCB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromocycloheptane is an organic compound that features a seven-membered cycloheptane ring substituted with a benzyloxy group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromocycloheptane typically involves the bromination of 1-(Benzyloxy)cycloheptane. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the 2-position of the cycloheptane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and efficient mixing are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-bromocycloheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 1-(Benzyloxy)-2-hydroxycycloheptane or 1-(Benzyloxy)-2-aminocycloheptane can be formed.

    Oxidation Products: Products like 1-(Benzyloxy)cycloheptanone.

    Reduction Products: Products like 1-(Benzyloxy)cycloheptane or 1-(Benzyl)cycloheptane.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromocycloheptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism . In oxidation reactions, the benzyloxy group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-2-bromocycloheptane is unique due to the presence of both a benzyloxy group and a bromine atom on a cycloheptane ring

Properties

CAS No.

90054-73-2

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

1-bromo-2-phenylmethoxycycloheptane

InChI

InChI=1S/C14H19BrO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

XBIDOOKMPYSZCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Br)OCC2=CC=CC=C2

Origin of Product

United States

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